molecular formula C12H10N2O2 B13031136 6,8-Dimethoxyisoquinoline-4-carbonitrile

6,8-Dimethoxyisoquinoline-4-carbonitrile

Cat. No.: B13031136
M. Wt: 214.22 g/mol
InChI Key: FDSCAXLCZNRMBN-UHFFFAOYSA-N
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Description

6,8-Dimethoxyisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by the presence of two methoxy groups attached to the isoquinoline ring and a nitrile group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxyisoquinoline-4-carbonitrile typically involves the condensation of 3,4-dimethoxyaniline with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization . The reaction conditions are generally mild and involve the use of common reagents such as POCl3 for chlorination and substituted anilines for further transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxyisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce primary amines.

Scientific Research Applications

6,8-Dimethoxyisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate specific signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dimethoxyisoquinoline-4-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6,8-dimethoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-15-9-3-10-8(5-13)6-14-7-11(10)12(4-9)16-2/h3-4,6-7H,1-2H3

InChI Key

FDSCAXLCZNRMBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NC=C2C#N)C(=C1)OC

Origin of Product

United States

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